molecular formula C17H18N2O3S B4424558 1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE

1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4424558
M. Wt: 330.4 g/mol
InChI Key: SFLJPQPLDPXDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a synthetic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Chemical Reactions Analysis

1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-METHANESULFONYL-N-METHYL-N-PHENYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared to other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that differentiate it from other indole derivatives .

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-phenyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18(15-6-4-3-5-7-15)17(20)14-8-9-16-13(12-14)10-11-19(16)23(2,21)22/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLJPQPLDPXDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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